Loxiglumide
Overview
Description
Loxiglumide is a small-molecule antagonist of the cholecystokinin receptor CCKA . It inhibits pancreatic secretion of digestive enzymes and also blocks CCK-induced gastric secretions and emptying . It has been used in the treatment of pancreatitis .
Molecular Structure Analysis
Loxiglumide has a molecular formula of C21H30Cl2N2O5 and a molecular weight of 461.380 .
Physical And Chemical Properties Analysis
Loxiglumide has a designated molecular formula of C21H30Cl2N2O5 and a molecular weight of 461.380 g/mol .
Scientific Research Applications
Cancer Treatment
Loxiglumide, a cholecystokinin (CCK) antagonist, has been studied for its potential in cancer treatment. Research highlighted its development for indications including cancer, although development for cancer treatments was later discontinued in favor of dexloxiglumide, an enantiomer of loxiglumide (Katschinski, 2002).
Gastrointestinal Disorders
Loxiglumide has been extensively researched for gastrointestinal disorders. It was shown to significantly suppress basal pancreatic protein and amylase outputs in rats, indicating its potential use in treating pancreatitis (Ishizaki et al., 2003). Additionally, loxiglumide inhibited postprandial gallbladder contraction without affecting gastric emptying in humans (Corazziari et al., 2005).
Pancreatic Disorders
Clinical trials have shown that loxiglumide is effective in treating acute, painful attacks of chronic pancreatitis. A multicenter dose–response controlled trial in Japan indicated that loxiglumide, especially at a dosage of 600 mg/day, significantly improved symptoms in patients with chronic pancreatitis (Shiratori et al., 2002).
Biliary Carcinogenesis
A study on Syrian hamsters evaluated the effect of loxiglumide on biliary carcinogenesis. It was found that loxiglumide significantly inhibited carcinogenicity in the gallbladder and extrahepatic bile duct, suggesting its potential role in preventing biliary tract cancers (Ogura et al., 2002).
Eating Disorders
Loxiglumide, by blocking CCK-A receptors, has been shown to stimulate calorie intake and hunger feelings in humans. This suggests its potential application in treating conditions related to suppressed appetite or eating disorders (Beglinger et al., 2001).
Pharmaceutical Development
Research has also been conducted on developing new drug formulations and deliverysystems involving loxiglumide. For instance, studies have explored the enantiomeric resolution of D,L-loxiglumide in pharmaceutical formulations, indicating its ongoing relevance in drug development and analysis (Fanali et al., 2004).
Gastroesophageal Reflux Disease (GERD)
Loxiglumide has been studied in the context of treating GERD, particularly in morbidly obese subjects. It was found to play a role in postprandial lower esophageal sphincter function, potentially offering a new approach to manage reflux symptoms in certain patient populations (Hirsch et al., 2002).
Safety And Hazards
properties
IUPAC Name |
4-[(3,4-dichlorobenzoyl)amino]-5-[3-methoxypropyl(pentyl)amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30Cl2N2O5/c1-3-4-5-11-25(12-6-13-30-2)21(29)18(9-10-19(26)27)24-20(28)15-7-8-16(22)17(23)14-15/h7-8,14,18H,3-6,9-13H2,1-2H3,(H,24,28)(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQZBKQEIFTHFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(CCCOC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30Cl2N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6057615 | |
Record name | Loxiglumide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6057615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Loxiglumide | |
CAS RN |
107097-80-3 | |
Record name | Loxiglumide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107097-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Loxiglumide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107097803 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Loxiglumide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6057615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(3,4-Dichlorobenzoyl)amino]-5-[(3-methoxypropyl)pentylamino]-5-oxopentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LOXIGLUMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77MPX3N42I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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